

Application Note and Protocols for Ochratoxin C Certified Reference Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ochratoxin C**

Cat. No.: **B1677092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Ochratoxin C** (OTC) certified reference materials (CRMs). It is intended for researchers, scientists, and professionals in drug development involved in the analysis and risk assessment of mycotoxins.

Ochratoxin C is the ethyl ester of Ochratoxin A (OTA), a mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi.^[1] Like its parent compound, OTC is considered a potential threat to human and animal health due to its toxic properties.^[1] Accurate and reliable quantification of OTC in various matrices is crucial for food safety, toxicological studies, and risk management. Certified Reference Materials (CRMs) are indispensable for method validation, quality control, and ensuring the traceability of analytical results.

Quantitative Data for Ochratoxin Certified Reference Material

A novel coffee Certified Reference Material (CRM) containing Ochratoxin A, B, and C has been developed to enhance the precision and reliability of analytical measurements for these toxins. The certified values were established through an inter-laboratory characterization involving eight laboratories.

Analyte	Certified Value ($\mu\text{g/kg}$)	Uncertainty ($\mu\text{g/kg}$)	Coverage Factor (k)	Confidence Interval
Ochratoxin A	15.2	0.4	2	~95%
Ochratoxin B	12.8	0.4	2	~95%
Ochratoxin C	3.4	0.1	2	~95%

Experimental Protocols

This section details the methodology for the extraction, purification, and quantification of **Ochratoxin C** in a coffee matrix using the aforementioned CRM for method validation. The protocol is adapted from established methods for Ochratoxin A analysis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation: Extraction and Immunoaffinity Column Cleanup

This protocol describes the extraction of Ochratoxins from a solid matrix (e.g., coffee) and subsequent cleanup using an immunoaffinity column (IAC) to isolate the analytes of interest.

Materials:

- Coffee CRM or sample, finely ground
- Extraction Solvent: Methanol
- Phosphate-Buffered Saline (PBS)
- Immunoaffinity Columns (IACs) for Ochratoxins
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Procedure:

- Extraction:

1. Weigh 2.5 g of the homogenized coffee sample into a 50 mL centrifuge tube.
2. Add 20 mL of methanol to the tube.
3. Vortex vigorously for 3 minutes at 2,500 rpm to ensure thorough extraction.[\[2\]](#)
4. Centrifuge the mixture for 5 minutes at 5,500 rpm.[\[2\]](#)
5. Carefully transfer the supernatant to a clean tube.

- Dilution:

1. Take a 16 mL aliquot of the supernatant (equivalent to 2 g of the initial sample) and mix it with an equal volume of PBS.[\[2\]](#) This dilution step is crucial for optimal antibody binding in the IAC.

- Immunoaffinity Column Cleanup:

1. Allow the immunoaffinity column to reach room temperature.
2. Pass the entire diluted extract through the IAC at a slow, steady flow rate (approximately 1-2 mL/min).
3. Wash the column with 10 mL of PBS to remove unbound matrix components.
4. Dry the column by passing air through it for 30 seconds.

- Elution:

1. Elute the bound Ochratoxins from the column by slowly passing 4 mL of methanol through the IAC. Collect the eluate in a clean vial.
2. Wait for 3 minutes after adding the methanol to allow the solvent to fully permeate the gel before completing the elution.[\[3\]](#)[\[4\]](#)

- Concentration:

1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
3. Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[\[2\]](#)

LC-MS/MS Analysis

This protocol outlines the parameters for the quantification of **Ochratoxin C** using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

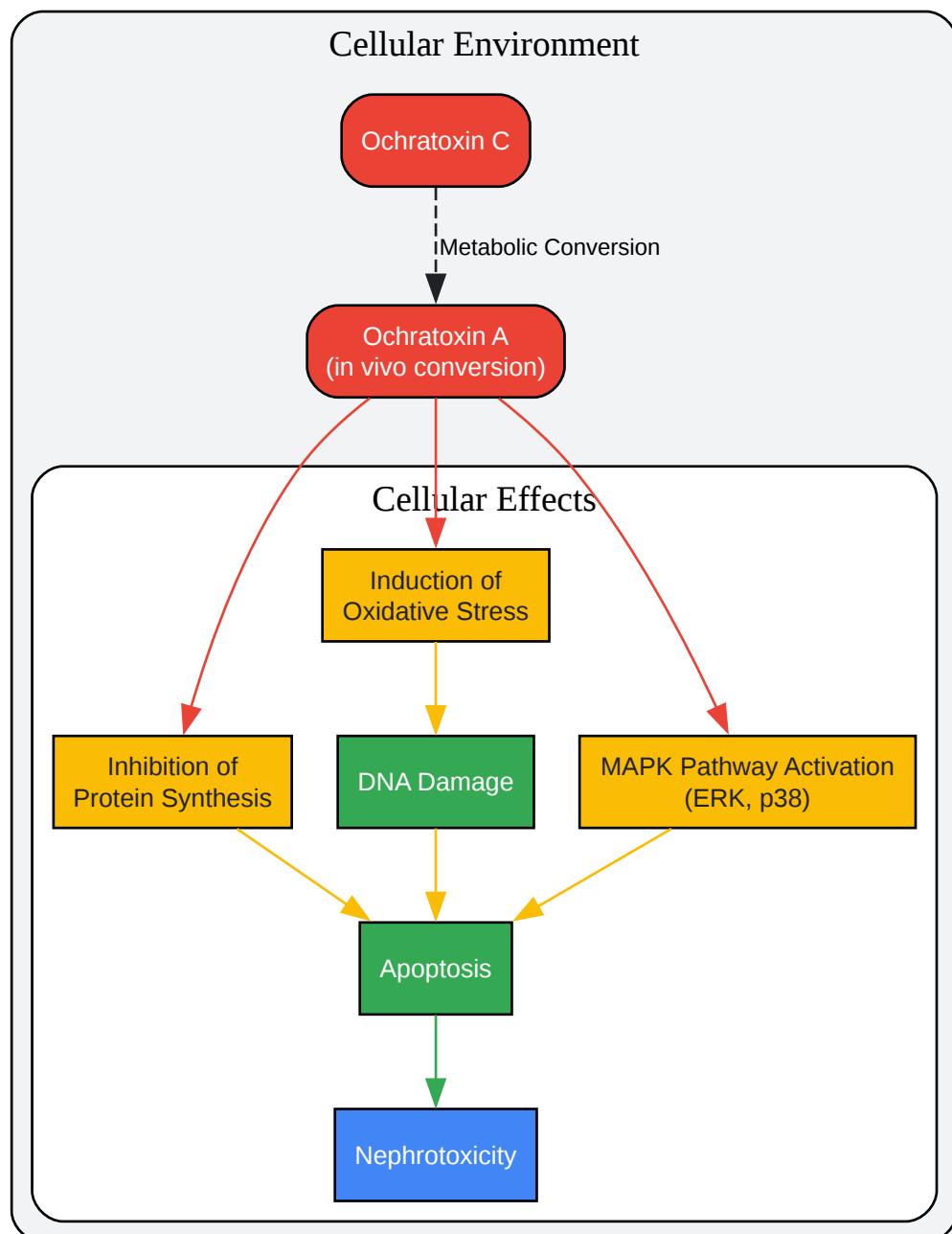
Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min [2]
Injection Volume	10 µL [2]
Column Temperature	30°C [2]
Gradient	0-0.2 min: 30% B; 0.2-1.0 min: linear gradient to 100% B; 1.0-1.5 min: hold at 100% B; 1.5-1.6 min: return to 30% B [2]

Mass Spectrometry Conditions (Positive ESI Mode):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon
Multiple Reaction Monitoring (MRM) Transitions	To be optimized for Ochratoxin C (precursor ion > product ions)

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Ochratoxin C** in coffee.

Proposed Signaling Pathway for Ochratoxin C Toxicity

Ochratoxin C is readily converted to Ochratoxin A *in vivo*.^[5] Therefore, its toxic mechanisms are considered to be largely mediated by OTA. The proposed signaling pathway is based on the known cellular effects of Ochratoxin A.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **Ochratoxin C**-induced toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. scielo.br [scielo.br]
- 4. cenam.mx [cenam.mx]
- 5. Ochratoxin C | C22H22ClNO6 | CID 20997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note and Protocols for Ochratoxin C Certified Reference Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677092#ochratoxin-c-certified-reference-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com